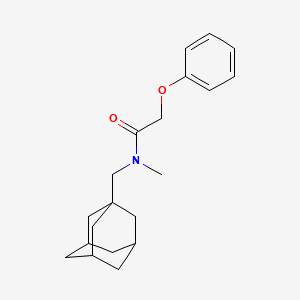![molecular formula C21H17ClN2O2 B4174746 4-chloro-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4174746.png)
4-chloro-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)benzamide
Overview
Description
4-chloro-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)benzamide, also known as AG490, is a potent and selective inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
4-chloro-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)benzamide selectively inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This, in turn, leads to the inhibition of downstream STAT3 activation and the suppression of gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of angiogenesis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-chloro-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments, including its selectivity for JAK2/STAT3 signaling pathway, its potent inhibitory effects, and its ability to suppress cancer cell growth and proliferation. However, its limitations include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 4-chloro-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)benzamide, including its potential therapeutic applications in various diseases, the development of more potent and selective JAK2/STAT3 inhibitors, and the investigation of its mechanisms of action and potential side effects. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Scientific Research Applications
4-chloro-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer cells. This compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Properties
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-24(19-5-3-2-4-6-19)21(26)16-9-13-18(14-10-16)23-20(25)15-7-11-17(22)12-8-15/h2-14H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSORLZSCRDHFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4174669.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4174671.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174678.png)

![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4174684.png)
![N-cyclohexyl-2-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4174698.png)
![4-{2-nitro-5-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B4174699.png)
![3-hydroxy-4-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4174707.png)
![3,4,5-trimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4174712.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline](/img/structure/B4174713.png)
![ethyl 1-{N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4174733.png)

![2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide](/img/structure/B4174740.png)
![ethyl 4-chloro-2-{4-[3-({[(4-methylphenyl)amino]carbonothioyl}amino)propyl]-1-piperazinyl}benzoate](/img/structure/B4174755.png)
